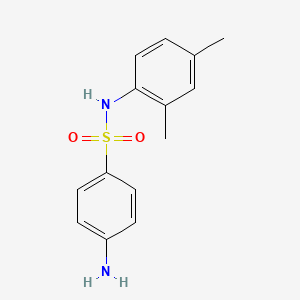

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide

Übersicht

Beschreibung

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35 g/mol It is a sulfonamide derivative, which is a class of compounds known for their antibacterial properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4-dimethylphenylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial synthesis include ethanol, methanol, and water, while catalysts such as acids or bases may be employed to enhance the reaction rate .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The amino group and the sulfonamide group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Amino-N-(2,4-dimethylphenyl)benzenesulfonamide is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may inhibit various enzymes, particularly carbonic anhydrases, which play a critical role in metabolic processes.

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent. For instance, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Anticancer Properties : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines by activating caspases and modulating cell cycle regulators. Its IC50 values in cancer cell lines are reported to be in the low micromolar range, underscoring its potential as a therapeutic agent.

Biochemical Research

This compound interacts with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. It has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzenesulfonamide derivatives, including this compound. Results demonstrated significant inhibition of bacterial growth, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

Experiments involving human cancer cell lines showed that the compound exhibited cytotoxic effects through mechanisms such as increased lipophilicity and improved cellular uptake due to its structural features.

Industrial Applications

In addition to its biological applications, this compound is utilized in the production of dyes and pigments. Its chemical properties allow it to serve as an intermediate in synthesizing more complex organic molecules used in various industrial processes.

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships have elucidated the importance of substituents on the phenyl ring. The methyl groups at positions 2 and 4 are critical for maintaining biological activity; their removal or alteration significantly diminishes efficacy against microbial and cancerous cells.

| Compound Structure | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Antibacterial & Anticancer | 5-10 |

| 4-Amino-N-(2-chlorophenyl)benzenesulfonamide | Reduced activity | >20 |

| 4-Amino-N-(2-methylphenyl)benzenesulfonamide | Moderate activity | 15-25 |

Wirkmechanismus

The mechanism of action of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antibacterial or antifungal effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in microorganisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-aminobenzenesulfonamide: A simpler sulfonamide with similar antibacterial properties.

2,4-dimethylphenylamine: A precursor used in the synthesis of 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide.

Sulfanilamide: Another sulfonamide derivative with well-known antibacterial activity.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-aminobenzenesulfonamide and 2,4-dimethylphenylamine. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Biologische Aktivität

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is part of a larger class of sulfonamides known for their diverse pharmacological properties, including enzyme inhibition and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to inhibit the activity of certain enzymes, particularly carbonic anhydrases (CAs), which play critical roles in various physiological processes including pH regulation and ion transport. The sulfonamide group is essential for binding affinity and inhibitory activity against these enzymes .

Enzyme Inhibition

- Carbonic Anhydrases : Studies indicate that this compound exhibits significant binding affinity towards multiple isoforms of carbonic anhydrases (CA I, II, VI, VII), with some derivatives showing nanomolar affinities. This suggests a potential role in modulating physiological responses through enzyme inhibition .

- Antimicrobial Activity : The compound demonstrates antibacterial and antifungal properties by disrupting the synthesis of essential biomolecules in microorganisms, although the specific pathways remain under investigation.

Antibacterial Properties

Research has shown that this compound exhibits notable antibacterial effects against various strains of bacteria. The compound's mechanism likely involves the inhibition of bacterial growth through interference with metabolic pathways essential for survival.

Antifungal Properties

In addition to antibacterial activity, this sulfonamide derivative has been evaluated for its antifungal potential. Preliminary studies indicate effectiveness against certain fungal strains, further broadening its therapeutic applicability.

Anticancer Activity

Emerging research highlights the anticancer potential of this compound. In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through targeted mechanisms. For instance, compounds structurally similar to this sulfonamide have shown promising results in inhibiting tumor growth in various animal models .

Case Studies and Research Findings

A selection of studies focusing on the biological activity of this compound is summarized below:

Pharmacokinetics and Toxicology

While the pharmacokinetic profile of this compound remains under investigation, preliminary assessments suggest favorable absorption and distribution characteristics typical of sulfonamide compounds. However, detailed studies are required to fully elucidate its metabolic pathways and potential toxicological effects.

Eigenschaften

IUPAC Name |

4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-10-3-8-14(11(2)9-10)16-19(17,18)13-6-4-12(15)5-7-13/h3-9,16H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWZHEGLRDAZKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354965 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327069-28-3 | |

| Record name | 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.